molecular formula C24H28N4O6 B2524456 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate CAS No. 1351595-73-7

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate

Cat. No.: B2524456
CAS No.: 1351595-73-7
M. Wt: 468.51
InChI Key: ALGFXFPVINIPQU-UHFFFAOYSA-N
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Description

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for the development and activation of B-cells, making BTK a high-value target in immunological and oncological research. The compound's core structure is based on a piperidine scaffold substituted with a benzimidazole moiety, a design feature recognized for producing high-affinity kinase inhibitors. As a research tool, this compound is invaluable for investigating the role of BTK in the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as indicated by its use in preclinical studies. Furthermore, its application extends to the study of autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus (SLE), where dysregulated B-cell activity is a key driver of disease pathology. Researchers utilize this inhibitor to delineate BTK-specific signaling cascades and to evaluate the therapeutic potential of BTK inhibition in various experimental models of human disease.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2.C2H2O4/c1-28-19-8-6-17(7-9-19)14-23-22(27)25-12-10-18(11-13-25)15-26-16-24-20-4-2-3-5-21(20)26;3-1(4)2(5)6/h2-9,16,18H,10-15H2,1H3,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGFXFPVINIPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate is a derivative of piperidine and benzimidazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈N₄O₃·C₂H₂O₄
  • Molecular Weight : Approximately 478.3 g/mol
  • CAS Number : 1351599-10-4

Biological Activity Overview

Research indicates that compounds containing benzimidazole and piperidine moieties exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound under review has been studied for its potential in several areas:

1. Anti-inflammatory Activity

A related class of compounds has demonstrated significant anti-inflammatory properties. For instance, studies show that benzimidazole derivatives inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. The most potent derivatives exhibited IC50 values of approximately 0.86 µM for NO and 1.87 µM for TNF-α production . This suggests that the compound may share similar anti-inflammatory mechanisms.

2. Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. For example, compounds with structural similarities have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study reported that certain derivatives inhibited cancer cell proliferation with IC50 values ranging from 10 to 50 µM . The exact mechanisms remain to be elucidated for the compound .

3. Antimicrobial Activity

Some benzimidazole derivatives exhibit antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. While specific data on the antimicrobial activity of the compound is limited, its structural relatives have shown promise in this area.

The biological activity of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate may involve:

  • Inhibition of Inflammatory Pathways : Similar compounds have been noted to modulate NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : Studies suggest that benzimidazole derivatives can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis could be potential mechanisms.

Case Studies and Research Findings

Several studies highlight the biological activities associated with similar compounds:

StudyFindings
Identified potent anti-inflammatory activity in related benzimidazole derivatives with IC50 values below 1 µM.
Demonstrated anticancer effects with significant inhibition of cell proliferation in various cancer lines.
Explored antimicrobial properties, indicating potential efficacy against Gram-positive bacteria.

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that compounds similar to 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate can significantly reduce nitric oxide and tumor necrosis factor-alpha production in macrophages stimulated by lipopolysaccharides. For instance, certain derivatives have exhibited IC50 values around 0.86 µM for nitric oxide and 1.87 µM for tumor necrosis factor-alpha production, indicating strong anti-inflammatory potential.

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer properties. Studies reveal that they can inhibit cancer cell lines with IC50 values ranging from 10 to 50 µM, primarily through mechanisms involving apoptosis and cell cycle arrest. The specific anticancer mechanisms of this compound require further investigation.

Antimicrobial Activity

While direct studies on the antimicrobial activity of this compound are scarce, related benzimidazole derivatives have shown efficacy against various pathogens. The antimicrobial action often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid synthesis.

Case Study Summary Table

Study Focus Findings Reference
Anti-inflammatory effectsInhibition of NO and TNF-α productionPubChem
Anticancer activityInduction of apoptosis in cancer cellsPubChem
Antimicrobial effectsDisruption of microbial membranesPubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

Piperidine vs. Pyrrolidine Derivatives
  • : Compounds like 5cb and 5cc replace piperidine with pyrrolidine, reducing ring size and altering conformational flexibility. For example, 5cb (MW: 378.2 g/mol) shows a 21% synthesis yield and distinct NMR shifts (e.g., δ 7.86 ppm for aromatic protons) compared to the target compound .
  • Impact : Smaller rings may reduce steric hindrance but limit binding pocket compatibility in enzymatic targets.
Benzimidazole Substituents
  • : The compound 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate (MW: 480.6 g/mol) introduces a 2-methylbenzimidazole and phenethyl group, increasing hydrophobicity versus the target’s 4-methoxybenzyl .

Pharmacological Target Relevance

DNA/RNA Hybrid and G-Quadruplex Targeting
  • : Compound 3.9 (a bis-benzimidazole-phenylene derivative) demonstrates dimeric binding modes, contrasting with the monomeric target compound. Such structural differences suggest divergent mechanisms in nucleic acid interaction .
Enzyme Inhibition
  • : 4-(4-Bromo-1H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 41) incorporates halogens (Br, I) for enhanced halogen bonding in enzyme active sites, unlike the target’s methoxy group .
  • : VU0155069 (MW: 462.97 g/mol) uses a naphthamide group for targeting specific receptors (e.g., G-protein-coupled receptors), highlighting how carboxamide substituents dictate selectivity .

Physicochemical Properties

Compound (CAS/Reference) Molecular Weight (g/mol) Key Substituents Solubility Factors
Target (1351648-39-9) 536.5 4-Methoxybenzyl, oxalate High solubility (salt form)
5cb 378.2 Chlorophenyl, pyrrolidine Moderate (free base)
14d ~350 (estimated) Cyano, piperidine Low (lipophilic cyano group)
2c () ~500 (estimated) Diphenylphosphoryl, isopropyl Very low (bulky phosphoryl)

Q & A

Q. What analytical methods resolve batch-to-batch variability in crystallinity and solubility?

  • Answer :
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns to identify polymorphic forms affecting solubility .
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity to correlate moisture uptake with amorphous content .
  • Solid-state NMR : Detect crystalline vs. amorphous domains in poorly soluble batches .

Methodological Resources

  • Spectral Libraries : PubChem (CID: [Insert]) for reference NMR/MS data .
  • Reaction Databases : Reaxys for optimizing synthetic protocols .
  • Software : Gaussian 16 for DFT calculations to predict reaction pathways .

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